molecular formula C26H34N2O6 B2564639 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 921524-11-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2564639
CAS No.: 921524-11-0
M. Wt: 470.566
InChI Key: XEJQMPVTIDQFCH-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide is a benzoxazepine derivative featuring a 1,4-oxazepine core fused to a benzene ring. The molecule incorporates an isopentyl (3-methylbutyl) group at position 5, two methyl groups at position 3, and a 3,4,5-trimethoxybenzamide substituent at position 5. The 3,4,5-trimethoxybenzoyl moiety is a common pharmacophore in bioactive molecules, often associated with tubulin inhibition or kinase modulation .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O6/c1-16(2)10-11-28-19-14-18(8-9-20(19)34-15-26(3,4)25(28)30)27-24(29)17-12-21(31-5)23(33-7)22(13-17)32-6/h8-9,12-14,16H,10-11,15H2,1-7H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJQMPVTIDQFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic compound with a complex molecular structure that has garnered interest in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S, with a molecular weight of 448.6 g/mol. It features a unique heterocyclic structure that may influence its biological interactions. The presence of multiple functional groups suggests potential for diverse biological activities.

PropertyValue
Molecular FormulaC22H32N4O4S
Molecular Weight448.6 g/mol
CAS Number1428373-16-3

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • A study demonstrated that derivatives of oxazepin compounds showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Another investigation highlighted the ability of certain oxazepin derivatives to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial strains:

  • A study reported that oxazepin derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways such as those involving apoptosis and cell survival.
  • Interaction with DNA/RNA : The compound could potentially interact with nucleic acids, affecting replication and transcription processes in target cells.

Case Studies

Several studies have explored the biological implications of related compounds:

  • Anticancer Study :
    • Researchers synthesized a series of oxazepine derivatives and tested their anticancer activity in vitro. Results showed significant inhibition of cancer cell growth at micromolar concentrations .
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial efficacy of various oxazepin derivatives against clinically relevant bacterial strains. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for some derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of heterocyclic molecules with benzoxazepine/benzothiazepine cores. Key comparisons include:

Core Heteroatom Variation

Benzoxazepine vs. Benzothiazepine :

  • Target Compound : Contains an oxygen atom in the 1,4-oxazepine ring.
  • Analogues from : 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepines replace oxygen with sulfur (e.g., 5-cyclopentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine). Sulfur increases lipophilicity (logP ~2.5–3.0 vs. ~1.8–2.2 for oxazepines) and may alter metabolic stability .

Substituent Effects

Alkyl Chain at Position 5: Target Compound: 5-isopentyl group introduces branching, reducing rotational freedom compared to linear alkyl chains (e.g., 5-pentyl in thiazepine analogues). Compound: N-(5-isobutyl-3,3-dimethyl-4-oxo-...

Aromatic Moieties :

  • Target Compound : 3,4,5-Trimethoxybenzamide is electron-rich, favoring interactions with hydrophobic pockets (e.g., in tubulin’s colchicine site).
  • Compound : 4-(Trifluoromethyl)benzamide enhances electronegativity and metabolic resistance but reduces π-π stacking capacity .

Table 1: Comparative Properties of Selected Analogues

Property Target Compound Thiazepine (5-Pentyl) Compound (Isobutyl-CF₃)
Core Heteroatom Oxygen Sulfur Oxygen
logP (Predicted) 2.8 3.1 3.5
Key Substituent 3,4,5-Trimethoxybenzamide Linear alkyl (C₅H₁₁) 4-(Trifluoromethyl)benzamide
Synthetic Route Hydrazide coupling Pictet–Spengler cyclization Unspecified (likely hydrazide)
Bioactivity Implications Tubulin inhibition (hypothesized) Unknown Enhanced metabolic stability

Research Findings and Implications

Steric Considerations : The isopentyl group balances bulk and flexibility, likely improving target engagement compared to rigid cyclopentyl analogues in .

Metabolic Stability : Sulfur-containing thiazepines () may undergo faster oxidative metabolism compared to oxazepines, as seen in related scaffolds .

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